2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(5’-Bromo-[2,2’-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” appears to be a complex organic molecule. Unfortunately, I couldn’t find a direct description of this exact compound. However, it seems to contain a bithiophene unit, which is a type of aromatic compound consisting of two thiophene rings1.
Synthesis Analysis
I couldn’t find a specific synthesis method for this exact compound. However, bromothiophene derivatives can be synthesized through various methods, such as the palladium-catalyzed coupling reactions2.Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of this exact compound. However, the compound appears to contain a bithiophene unit, which is a type of aromatic compound consisting of two thiophene rings1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this exact compound. However, bromothiophene derivatives can participate in various chemical reactions, such as palladium-catalyzed coupling reactions2.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of this exact compound. However, similar compounds like 5,5’-Dibromo-2,2’-bithiophene have been studied, and their properties such as density, melting point, boiling point, and molecular weight have been reported4.Scientific Research Applications
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5-Bromo-2-thienylboronic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a reactant in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids . It’s also used in Suzuki-Miyaura coupling for the synthesis of ratanhine .
- Methods of Application : The specific experimental procedures would depend on the exact reaction being carried out, but generally, Suzuki coupling reactions involve the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
- Results or Outcomes : The outcomes of these reactions are benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids .
-
5’-Bromo-2’-hydroxyacetophenone
- Scientific Field : Organic Chemistry
- Application Summary : This compound may be used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV), synthesis of {2’- [1- (5-bromo-2-oxidophenyl) ethylidene] benzohydrazidato (2-)} tris (pyridine) nickel (II)] pyridine solvate, synthesis of N’- [1- (5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide dimethyl sulfoxide solvate trihydrate, preparation of 6-bromochromen-4-one .
- Methods of Application : The specific experimental procedures would depend on the exact reaction being carried out, but generally, these reactions involve the use of this compound as a ligand in various metal complex formations .
- Results or Outcomes : The outcomes of these reactions are various metal complexes and organic compounds .
Safety And Hazards
I couldn’t find specific safety and hazard information for this exact compound. However, it’s always important to handle chemicals with care and follow safety protocols. For example, 2-Bromo-2-methylpropane, a different compound, is classified as a flammable liquid and vapor according to its safety data sheet5.
Future Directions
Unfortunately, I couldn’t find specific future directions for this exact compound. However, research into similar compounds continues to be an active area of study, and future work could involve further exploration of their properties and potential applications.
properties
IUPAC Name |
2-[5-(5-bromothiophen-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BBrO2S2/c1-13(2)14(3,4)18-15(17-13)11-7-5-9(19-11)10-6-8-12(16)20-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYHZCIVESITOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BBrO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659796 | |
Record name | 2-(5'-Bromo[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
578715-23-8 | |
Record name | 2-(5'-Bromo[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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